molecular formula C6H13NO3 B071136 (2S,3S)-3-Amino-2-hydroxyhexanoic acid CAS No. 160801-76-3

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

Cat. No. B071136
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-WHFBIAKZSA-N
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Description

“(2S,3S)-3-Amino-2-hydroxyhexanoic acid” is an amino acid with two chiral centers at the 2nd and 3rd carbon atoms . The (2S,3S) notation indicates the configuration of these chiral centers . The compound contains an amino group (-NH2), a hydroxy group (-OH), and a carboxylic acid group (-COOH), which are common functional groups in amino acids.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The presence of two chiral centers means that there could be up to four stereoisomers of this compound .

Scientific Research Applications

  • Pharmacological Applications : A study on Crotalaria juncea seeds identified 2-amino-5-hydroxyhexanoic acid, showing significant lipid-lowering and antioxidant activities, suggesting its potential as an antidyslipidemic agent (Prasad et al., 2013).

  • Renin Inhibition : The diastereoisomers of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) were synthesized and evaluated for their ability to inhibit human amniotic renin, suggesting potential therapeutic applications in renin-related disorders (Johnson, 1982).

  • Protein Oxidation Marker : (2S)-3-Hydroxylysine, derived from HO* attack on lysine, has been suggested as a sensitive marker for protein oxidation, indicating its use in studying radical-induced protein damage (Morin et al., 1998).

  • Synthesis and Stereochemistry : Studies have been conducted on the synthesis and stereochemical analysis of enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids, derived from L-aspartic and L-glutamic acids (Andrés et al., 2003).

  • Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-(aromatic)hexanoic acids, have shown potential as corrosion inhibitors for mild steel (Gupta et al., 2016).

  • Biochemical Studies in Fungi : (2R)-2-amino-6-hydroxy-4-hexynoic acid, a related compound, was found in the fruiting bodies of Amanita miculifera, highlighting its presence in natural fungal products (Hatanaka et al., 1999).

  • Peptide Synthesis and Modification : (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid has been used in the synthesis of diastereoselective peptides and modified proteins (Ishibuchi et al., 1992).

  • Potential as Plant Elicitor : 2-Amino-3-methylhexanoic acid (AMHA) was found to induce resistance in plants against temperature stress and pathogen attack, suggesting its application in agriculture (Wang et al., 2022).

properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458626
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

CAS RN

160801-76-3
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160801-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Ismalaj, F Pizzo, L Vaccaro - Green Syntheses, Volume 1, 2014 - books.google.com
15 Environmentally Page 207 15 Environmentally Friendly Synthesis of Norstatines in Water Ermal Ismalaj, Ferdinando Pizzo, and Luigi Vaccaro INTRODUCTION CONTENTS …
Number of citations: 1 books.google.com

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